![molecular formula C15H16F3NO3 B407949 2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid CAS No. 304674-19-9](/img/structure/B407949.png)
2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H16F3NO3. This compound features a trifluoromethyl group attached to an aniline moiety, which is further connected to a cyclohexanecarboxylic acid. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid typically involves the reaction of 3-(trifluoromethyl)aniline with cyclohexanecarboxylic acid derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the carboxylic acid groups. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with desirable properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism by which 2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent and selective interactions. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[3-(Trifluoromethyl)anilino]carbonyl}benzoic acid
- 2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclopentanecarboxylic acid
- 2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxamide
Uniqueness
2-{[3-(Trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid is unique due to the presence of both the trifluoromethyl group and the cyclohexanecarboxylic acid moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(21)22/h3-5,8,11-12H,1-2,6-7H2,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRBXIASDCEFTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-isopropoxybenzamide](/img/structure/B407866.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B407868.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B407870.png)
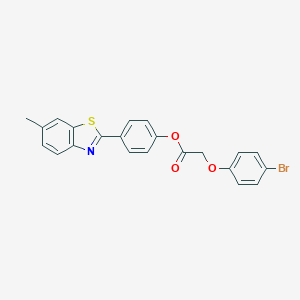
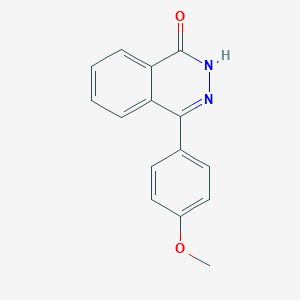
![4-Ethoxy-1-(2-ethoxy-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B407877.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-iodobenzamide](/img/structure/B407878.png)
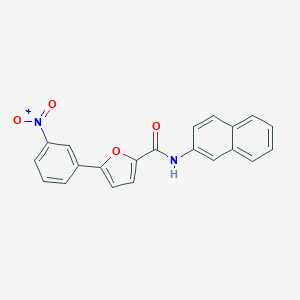
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B407881.png)

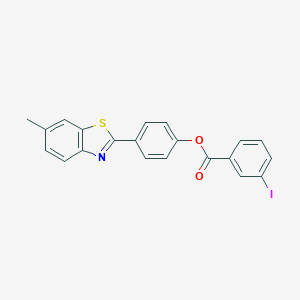
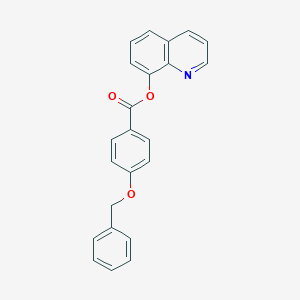
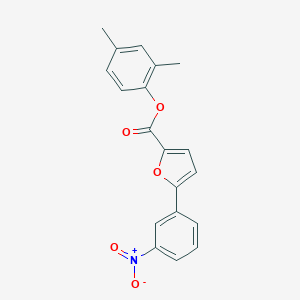
![1-[(3-fluorophenyl)carbonyl]-4-(phenylmethyl)piperazine](/img/structure/B407888.png)
